

Physicochemical Properties of 2,6-Dichloro-3-Nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloro-3-nitrobenzaldehyde

Cat. No.: B1306182

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **2,6-dichloro-3-nitrobenzaldehyde**. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data for structurally related molecules to offer valuable context and predictive insights. Furthermore, detailed, generalized experimental protocols for determining key physicochemical parameters are presented to aid in further research and characterization.

Core Physicochemical Data

While specific experimental data for **2,6-dichloro-3-nitrobenzaldehyde** is scarce in publicly available literature, its fundamental molecular properties have been established.

Table 1: Core Physicochemical Data for **2,6-Dichloro-3-nitrobenzaldehyde**

Property	Value	Source
CAS Number	5866-97-7	[1] [2]
Molecular Formula	C ₇ H ₃ Cl ₂ NO ₃	[1] [2]
Molecular Weight	220.01 g/mol	[1] [2]
Appearance	Solid	[2]
Purity	98%	[2]
InChI	1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-3H	
InChIKey	CQOQHGBSJIWOCA-UHFFFAOYSA-N	

Comparative Physicochemical Data

To provide a framework for estimating the properties of **2,6-dichloro-3-nitrobenzaldehyde**, the following table summarizes the experimental data for structurally similar compounds. The presence of two chlorine atoms and a nitro group on the benzaldehyde core will influence its properties relative to these analogs.

Table 2: Physicochemical Data for Structurally Related Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Solubility
2,6-Dichlorobenzaldehyde	C ₇ H ₄ Cl ₂ O	175.01	69-71	231	Less than 1 mg/mL at 23 °C [3]
3-Nitrobenzaldehyde	C ₇ H ₅ NO ₃	151.12	56-58	164 @ 23 mmHg	Sparingly soluble in water; soluble in ethanol, methanol, toluene, xylene, and chloroform. [4] [5][6]
2,3-Dichloro-6-nitrobenzaldehyde	C ₇ H ₃ Cl ₂ NO ₃	220.01	86.5	Not available	Not available
3,5-Dichloro-2-nitrobenzaldehyde	C ₇ H ₃ Cl ₂ NO ₃	220.01	Not available	Not available	Not available

Predicted Spectral Properties

While experimental spectra for **2,6-dichloro-3-nitrobenzaldehyde** are not readily available, its spectral characteristics can be predicted based on the functional groups present and data from related compounds.

- **¹H NMR:** The proton spectrum is expected to show signals in the aromatic region (around 7.5-8.5 ppm) and a characteristic aldehyde proton signal further downfield (around 10.0-10.5 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions of

the chloro and nitro substituents. For instance, in 3-nitrobenzaldehyde, the aldehyde proton appears at δ 10.14.[7]

- ^{13}C NMR: The carbon spectrum will display a peak for the carbonyl carbon of the aldehyde group at approximately 190 ppm.[7] Aromatic carbons will resonate in the 120-150 ppm range.
- IR Spectroscopy: The infrared spectrum is expected to exhibit strong characteristic absorption bands for the carbonyl group (C=O) of the aldehyde at approximately 1700-1720 cm^{-1} .[8] Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) should appear around 1530 cm^{-1} and 1350 cm^{-1} , respectively. Aromatic C-H stretching vibrations are anticipated just above 3000 cm^{-1} , and C-Cl stretching bands will be present in the fingerprint region.
- Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 219 and 221 (due to chlorine isotopes). Common fragmentation patterns for nitrobenzaldehydes include the loss of the nitro group ([M-NO₂]⁺) and the aldehyde group ([M-CHO]⁺). For 3-nitrobenzaldehyde, the molecular ion is observed at m/z 151, with major fragments at m/z 150 ([M-H]⁺), 105 ([M-NO₂]⁺), and 77 ([C₆H₅]⁺).[9][10]

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physicochemical properties of solid organic compounds like **2,6-dichloro-3-nitrobenzaldehyde**.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)[11]
- Thermometer
- Spatula

- Mortar and pestle (if sample is not a fine powder)

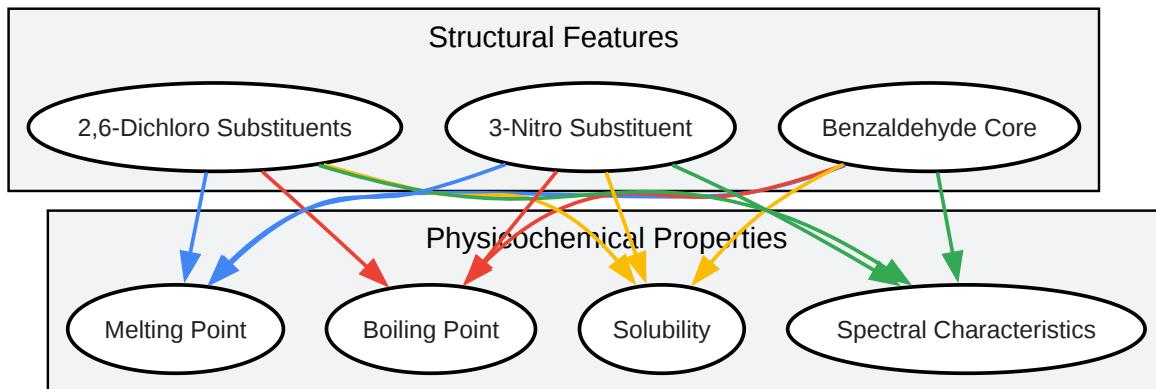
Procedure:

- Sample Preparation: If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.[11]
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[11][12]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating:
 - For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.
 - For a more accurate measurement, heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[12]
- Repeat: For accuracy, repeat the determination with a fresh sample. Pure compounds typically have a sharp melting range of 1-2 °C.

Solubility Determination

Understanding a compound's solubility in various solvents is critical for its application in synthesis, purification, and biological assays.[4]

Apparatus:



- Vials or test tubes with caps
- Analytical balance
- Vortex mixer or magnetic stirrer
- A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

Procedure:

- Initial Screening:
 - Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of vials.
 - Add a measured volume (e.g., 1 mL) of each solvent to be tested.
- Mixing: Cap the vials and agitate them vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).
- Observation: Visually inspect each vial for dissolution. A compound is considered soluble if it forms a clear solution with no visible solid particles.
- Quantitative Determination (if required):
 - To a saturated solution in equilibrium with excess solid, carefully withdraw a known volume of the supernatant.
 - Evaporate the solvent and weigh the remaining solid to determine the concentration.
 - Alternatively, analytical techniques such as UV-Vis spectroscopy or HPLC can be used to quantify the amount of dissolved solute.
- Temperature Effects: The solubility of most solids increases with temperature.^[4] The procedure can be repeated at different temperatures to assess this effect.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship between a compound's structure and its properties, and a general workflow for its physicochemical characterization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. indiamart.com [indiamart.com]
- 3. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 99-61-6 CAS | 3-NITROBENZALDEHYDE | Aldehydes | Article No. 04933 [lobachemie.com]
- 6. 3-Nitrobenzaldehyde | 99-61-6 [chemicalbook.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. davjalandhar.com [davjalandhar.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physicochemical Properties of 2,6-Dichloro-3-Nitrobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306182#physicochemical-properties-of-2-6-dichloro-3-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com